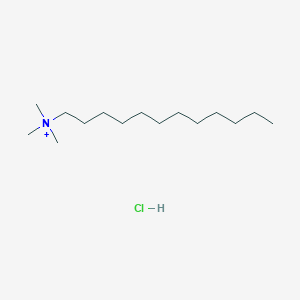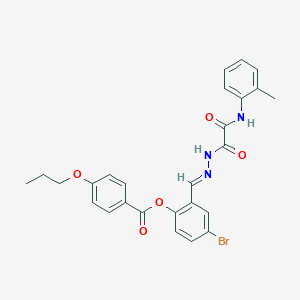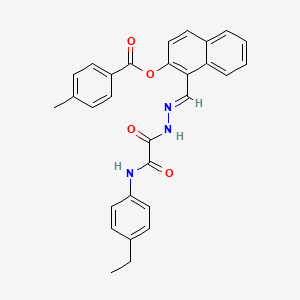![molecular formula C14H12FN5S B12040325 3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine CAS No. 586988-15-0](/img/structure/B12040325.png)
3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorobenzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamin ist eine heterocyclische Verbindung, die zur Klasse der 1,2,4-Triazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings, eines Pyridinrings und einer Fluorobenzylsulfanyl-Gruppe aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Fluorobenzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamin beinhaltet in der Regel mehrstufige Synthesewege. Ein gängiger Ansatz ist die Reaktion von 3-Amino-1,2,4-triazol mit 2-Fluorbenzylchlorid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Eine großtechnische Synthese würde wahrscheinlich die Optimierung der oben genannten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(2-Fluorobenzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom in der Benzylsulfanyl-Gruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder katalytische Hydrierung können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, oft in Gegenwart eines Katalysators oder unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Aufgrund des Vorhandenseins des Triazolrings wurde es hinsichtlich seines Potenzials als antimikrobielles und antifungizides Mittel untersucht.
Medizin: Angesichts der biologischen Aktivität von Triazol-haltigen Verbindungen wurde es hinsichtlich seines Potenzials als Antikrebsmittel untersucht.
Wirkmechanismus
Der Wirkmechanismus von 3-(2-Fluorobenzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamin ist nicht vollständig geklärt. Es wird angenommen, dass es über Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen mit biologischen Zielmolekülen interagiert. Der Triazolring kann als Pharmakophor wirken und mit verschiedenen Enzymen und Rezeptoren im Körper interagieren. Die Fluorobenzylsulfanyl-Gruppe kann die Lipophilie der Verbindung verbessern, wodurch ihre Fähigkeit zur Überquerung von Zellmembranen und zur Erreichung intrazellulärer Zielmoleküle gesteigert wird.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the triazole ring.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of triazole-containing compounds.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is not fully understood. it is believed to interact with biological targets through hydrogen bonding and dipole interactions. The triazole ring can act as a pharmacophore, interacting with various enzymes and receptors in the body. The fluorobenzylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluconazol: Eine weitere Triazol-haltige Verbindung, die als antifungizides Mittel verwendet wird.
Anastrozol: Ein Triazol-basiertes Medikament, das zur Behandlung von Brustkrebs eingesetzt wird.
Flupoxam: Ein Triazol-haltiges Herbizid.
Einzigartigkeit
3-(2-Fluorobenzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamin ist aufgrund der Kombination des Triazolrings, des Pyridinrings und der Fluorobenzylsulfanyl-Gruppe einzigartig. Diese einzigartige Struktur kann im Vergleich zu anderen Triazol-haltigen Verbindungen unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen.
Eigenschaften
CAS-Nummer |
586988-15-0 |
|---|---|
Molekularformel |
C14H12FN5S |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12FN5S/c15-11-6-2-1-5-10(11)9-21-14-19-18-13(20(14)16)12-7-3-4-8-17-12/h1-8H,9,16H2 |
InChI-Schlüssel |
GAIZRBXIRJPEJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CC=N3)F |
Löslichkeit |
31.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040250.png)

![2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12040253.png)



![4-[(E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B12040281.png)



![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12040315.png)
![(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B12040323.png)
![4-hydroxy-6-oxo-N-(3-phenylpropyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040331.png)
